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Compound of Interest

4-Bromo-6-hydroxyisoindolin-1-
Compound Name:
one

Cat. No.: B1343086

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential
synthesis, and putative biological activities of the novel compound 4-Bromo-6-
hydroxyisoindolin-1-one. Given the limited publicly available data on this specific molecule,
this document leverages established knowledge of the isoindolinone scaffold to present a
predictive yet scientifically grounded resource for researchers in medicinal chemistry and drug
discovery.

Chemical Properties and Data

4-Bromo-6-hydroxyisoindolin-1-one is a substituted isoindolinone with the molecular formula
CsHeBrNO2 and a molecular weight of 228.05 g/mol . The presence of a bromine atom, a
hydroxyl group, and the lactam functionality suggests a molecule with potential for diverse
chemical interactions and biological activity.
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Property Data

CAS Number 808127-76-6

Molecular Formula CsHeBrNO2

Molecular Weight 228.05 g/mol

Predicted LogP 15-2.0

Predicted pKa Phenolic hydroxyl: ~9-10; Lactam N-H: ~17

Sparingly soluble in water; Soluble in organic

Predicted Solubilit
y solvents like DMSO and DMF

Hypothetical Synthesis

While a specific, validated synthetic protocol for 4-Bromo-6-hydroxyisoindolin-1-one is not
readily available in the literature, a plausible route can be devised based on established
methods for the synthesis of functionalized isoindolinones. A potential synthetic pathway could
start from a substituted phthalimide precursor.

Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 4-Bromo-6-hydroxyphthalimide

A potential starting material, 4-bromo-6-nitrophthalic anhydride, could be subjected to a
reduction of the nitro group to an amine, followed by diazotization and hydrolysis to install the
hydroxyl group. Subsequent imidization with a suitable amine would yield the phthalimide.

Step 2: Selective Reduction of 4-Bromo-6-hydroxyphthalimide to 4-Bromo-6-
hydroxyisoindolin-1-one

The conversion of a phthalimide to an isoindolinone can be achieved through selective
reduction of one of the carbony! groups.

o Reagents and Materials:

o 4-Bromo-6-hydroxyphthalimide

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1343086?utm_src=pdf-body
https://www.benchchem.com/product/b1343086?utm_src=pdf-body
https://www.benchchem.com/product/b1343086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Zinc dust

[e]

Acetic acid

o

Ethanol

[¢]

[¢]

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

e Procedure:

o Suspend 4-Bromo-6-hydroxyphthalimide in a mixture of ethanol and acetic acid in a round-
bottom flask.

o Add zinc dust portion-wise to the stirred suspension at room temperature.
o Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, filter the reaction mixture to remove excess zinc.

o Concentrate the filtrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel using an appropriate
eluent system (e.g., ethyl acetate/hexane gradient) to yield 4-Bromo-6-
hydroxyisoindolin-1-one.

Predicted Spectroscopic Data

Based on the structure of 4-Bromo-6-hydroxyisoindolin-1-one, the following spectroscopic
characteristics are anticipated:
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Spectroscopy Predicted Data

Aromatic protons would appear as distinct
signals in the aromatic region (& 7.0-8.0 ppm).
The methylene protons of the isoindolinone ring
would likely appear as a singlet around 6 4.5

1H NMR
ppm. The hydroxyl and lactam N-H protons
would be observed as broad singlets, with their
chemical shifts dependent on the solvent and

concentration.

Aromatic carbons would resonate in the 4 110-
150 ppm range. The carbonyl carbon of the

13C NMR lactam would be expected around & 170 ppm,
and the methylene carbon would appear around

0 50 ppm.

Characteristic peaks would include a broad O-H
stretch (~3300 cm™1), an N-H stretch (~3200

IR Spectroscopy cm~1), a C=0 stretch of the lactam (~1680
cm~1), and C-Br stretching vibrations in the

fingerprint region.

The mass spectrum would show a molecular ion
M Spect . peak [M]* and a characteristic [M+2]* peak of
ass Spectrometry o ]
similar intensity due to the presence of the

bromine atom.

Potential Biological Activity and Signhaling Pathways

The isoindolinone scaffold is a "privileged structure™ in medicinal chemistry, found in numerous
biologically active compounds.[1] Derivatives have shown a wide range of activities, including
anticancer, anti-inflammatory, and antimicrobial effects.[1]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In cancer cells with
deficient DNA repair mechanisms, such as those with BRCA mutations, inhibition of PARP can
lead to synthetic lethality. The isoindolinone core is structurally similar to the nicotinamide
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moiety of NAD+, a cofactor for PARP, making it a promising scaffold for PARP inhibitors.[2][3][4]
[5]

VEGFR Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRS) are key regulators of angiogenesis,
the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Several indolinone-based compounds have been developed as inhibitors of VEGFR tyrosine
kinases.[6] The structural features of 4-Bromo-6-hydroxyisoindolin-1-one may allow it to
interact with the ATP-binding site of VEGFR, potentially inhibiting its signaling cascade.

Visualizations
Proposed Synthetic Workflow

(Substituted Phthalic Anhydride)
Functional Group Interconversion
(e.g., Nitration, Reduction, Diazotization, Hydroxylation)
G-Bromo—G—hydroxyphthalimide)
Selective Carbonyl Reduction
(e.g., Zn/Acetic Acid)
G-Brom0-6-hydroxyisoindolin-l-ona

Purification
(Column Chromatography)
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Caption: Proposed workflow for the synthesis of 4-Bromo-6-hydroxyisoindolin-1-one.

Potential Mechanism of Action: PARP Inhibition
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4-Bromo-6-hydroxyisoindolin-1-one

PARP Inhibition in Cancer Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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